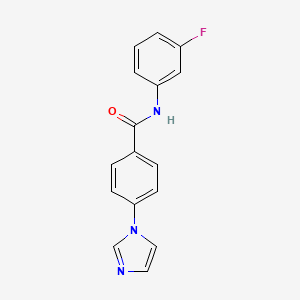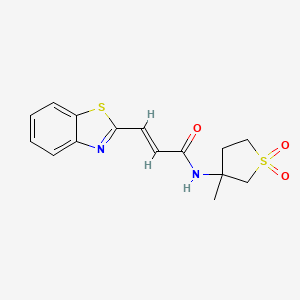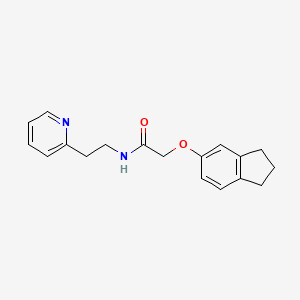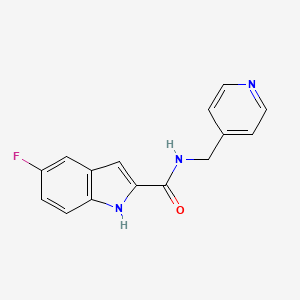
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide, also known as FIIN-3, is a small molecule inhibitor that has been widely studied in recent years. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Mécanisme D'action
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide inhibits FGFR kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and leads to the inhibition of cell proliferation and survival. N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide is highly selective for FGFR kinases and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of downstream signaling molecules such as ERK and AKT. Physiologically, it inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In addition, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to inhibit angiogenesis and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has several advantages for lab experiments. It is highly selective for FGFR kinases and does not inhibit other receptor tyrosine kinases. It is also potent and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has some limitations. It is not water-soluble and must be dissolved in DMSO or other organic solvents. It also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for the study of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its role in embryonic development and wound healing. In addition, the development of more potent and selective FGFR kinase inhibitors is an ongoing area of research.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide involves a series of chemical reactions. The starting material is 3-fluoroaniline, which is reacted with 4-bromo-1H-imidazole to form 3-fluoro-4-(1H-imidazol-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide. The synthesis of N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been extensively studied in various scientific research fields. It has been used as a tool compound to investigate the role of FGFR kinases in cancer and other diseases. N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy. It has also been used to study the role of FGFR kinases in embryonic development, wound healing, and angiogenesis.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-13-2-1-3-14(10-13)19-16(21)12-4-6-15(7-5-12)20-9-8-18-11-20/h1-11H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLNGAXAOSHMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydroindol-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470304.png)






![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)